Octathiocane

Beschreibung

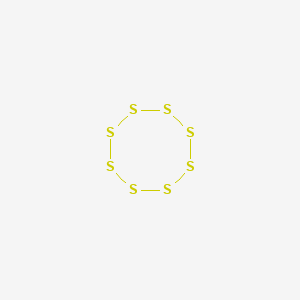

Octathiocane, systematically named 1,2,3,4,5,6,7,8-octathiocane (CAS 10544-50-0), is an inorganic cyclic sulfur compound with the molecular formula S₈ and a molecular weight of 256.48 g/mol . It is the most stable and prevalent allotrope of sulfur at standard conditions, forming a crown-shaped cyclic structure with sp³ hybridization . Its physical properties include a melting point of 119°C, a boiling point of 444.6°C, and a density of 20.7 g/cm³ . This compound is a yellow, odorless solid and exists in several crystalline forms, such as monoclinic sulfur (α-S₈), plastic sulfur (amorphous), and γ-sulfur . It is naturally occurring in geological formations and biological extracts, such as cyanobacteria, where it has been linked to cytotoxic activity against cancer cell lines .

Eigenschaften

IUPAC Name |

octathiocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S8/c1-2-4-6-8-7-5-3-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQNHALFVCURHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S1SSSSSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872924 | |

| Record name | Octasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10544-50-0, 1326-66-5 | |

| Record name | S8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctasulfur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octasulfur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FD1KFU70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Frasch Process

The Frasch process, developed in the late 19th century, remains a cornerstone for extracting elemental sulfur from underground deposits. This method exploits sulfur’s low melting point (119°C) and immiscibility with water.

Procedure :

-

Well Installation : Three concentric pipes are drilled into sulfur-containing calcite or gypsum formations.

-

Superheated Water Injection : Water heated to 160–165°C is pumped down the outermost pipe to melt sulfur.

-

Air Compression : Compressed air (15–20 bar) is injected via the innermost pipe, creating a frothy mixture of molten sulfur, water, and air.

-

Eruption and Cooling : The mixture rises through the middle pipe and solidifies into 99.5% pure this compound upon surface cooling.

Key Parameters :

| Parameter | Value/Range |

|---|---|

| Water Temperature | 160–165°C |

| Air Pressure | 15–20 bar |

| Sulfur Purity | 99.5% |

| Yield per Well | 200–300 tonnes/day |

This method is energy-intensive but unparalleled in producing high-purity sulfur from native deposits.

Claus Process

The Claus process recovers sulfur from hydrogen sulfide (H₂S), a byproduct of petroleum refining and natural gas processing. It combines thermal and catalytic stages to oxidize H₂S into elemental sulfur.

Procedure :

-

Thermal Stage : H₂S is partially oxidized in a furnace (950–1,100°C) to form sulfur dioxide (SO₂):

-

Catalytic Stage : Unreacted H₂S and SO₂ pass over alumina catalysts (300–350°C), reacting to form additional sulfur:

Key Parameters :

| Parameter | Value/Range |

|---|---|

| Furnace Temperature | 950–1,100°C |

| Catalyst Temperature | 300–350°C |

| Conversion Efficiency | 95–98% |

| Annual Global Production | 60–70 million tonnes |

The Claus process dominates sulfur recovery due to its efficiency in mitigating H₂S emissions.

Laboratory Synthesis Techniques

Laboratory methods prioritize purity and crystallinity for research applications. Two principal techniques are recrystallization and thermal decomposition.

Recrystallization from Solvents

High-purity this compound is obtained by dissolving crude sulfur in nonpolar solvents and inducing crystallization.

Procedure :

-

Dissolution : Crude sulfur is dissolved in toluene or carbon disulfide (CS₂) at 60–80°C.

-

Filtration : Insoluble impurities are removed via hot filtration.

-

Crystallization : Cooling the solution to 20–25°C yields monoclinic α-S₈ crystals.

-

Drying : Crystals are vacuum-dried to remove residual solvent.

Optimization Metrics :

| Solvent | Solubility (g/100g) | Crystal Purity |

|---|---|---|

| Carbon Disulfide | 45.6 (25°C) | 99.9% |

| Toluene | 2.1 (25°C) | 99.7% |

CS₂ offers higher solubility but poses toxicity risks, necessitating stringent safety protocols.

Thermal Decomposition of Polysulfanes

Heating hydrogen polysulfanes (H₂Sₓ) induces decomposition into S₈ and H₂S, enabling controlled synthesis.

Procedure :

-

Reagent Preparation : H₂Sₓ is generated by reacting H₂S with sulfur at 120–140°C.

-

Decomposition : Heating H₂Sₓ to 180–200°C under nitrogen liberates S₈ vapor.

-

Condensation : Vapor is condensed on a chilled surface (5–10°C) to collect crystalline S₈.

Reaction Equation :

Performance Data :

| Temperature (°C) | Decomposition Rate (%/min) | S₈ Purity |

|---|---|---|

| 180 | 12.4 | 98.5% |

| 200 | 18.7 | 97.8% |

This method suits small-scale production but requires careful handling of H₂S.

Alternative and Emerging Synthesis Approaches

Recent research explores innovative methods to improve sustainability and efficiency.

High-Pressure Synthesis

Subjecting sulfur to high pressures (5–10 GPa) and temperatures (500–600°C) induces polymerization, which, upon quenching, reforms S₈.

Mechanism :

-

Pressure destabilizes S₈ rings, forming helical polymeric chains.

-

Rapid cooling locks metastable chains, which revert to S₈ over days.

Advantages :

-

Yields 99.8% pure S₈.

-

Avoids solvents, reducing waste.

Biological Production

Certain hyperthermophilic archaea metabolize H₂S to intracellular S₈ granules.

Procedure :

-

Culture Growth : Acidianus ambivalens is cultivated at 80°C and pH 2–3.

-

Sulfur Granule Harvesting : Cells are lysed, and granules are extracted via centrifugation.

Yield : 0.2–0.5 g S₈ per liter of culture.

Applications : Biogenic S₈ exhibits uniform particle size, ideal for nanomaterial synthesis.

Comparative Analysis of Preparation Methods

The choice of method depends on scale, purity requirements, and environmental considerations.

Table 4.1: Method Comparison

| Method | Scale | Purity | Energy Cost | Environmental Impact |

|---|---|---|---|---|

| Frasch Process | Industrial | 99.5% | High | Moderate (CO₂ emissions) |

| Claus Process | Industrial | 99.0% | Moderate | Low (H₂S abatement) |

| Recrystallization | Laboratory | 99.9% | Low | High (solvent waste) |

| Thermal Decomposition | Laboratory | 98.5% | Moderate | Moderate (H₂S risk) |

| High-Pressure | Pilot | 99.8% | Very High | Low |

| Biological | Experimental | 95.0% | Low | Minimal |

Wissenschaftliche Forschungsanwendungen

Study of Sulfur Allotropes

Octathiocane serves as a fundamental compound in the study of sulfur allotropes due to its stable ring structure. Researchers utilize it to investigate the physical and chemical properties of sulfur, which can lead to insights into sulfur's behavior in various environments.

Synthesis of Organosulfur Compounds

This compound is a precursor in synthesizing various organosulfur compounds. For example, it can be used to create sulfur-bridged imidazoheterocycles through oxidative C-H sulfenylation reactions, providing valuable intermediates for pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activities. Its derivatives have been studied for their efficacy against various microorganisms. The mechanism involves disrupting bacterial cell membranes and exerting fungicidal effects, making it a candidate for topical medications.

Cancer Research

Recent studies have highlighted this compound's potential in cancer research. It has been identified as a compound with cytotoxic effects against certain cancer cell lines. For instance, extracts containing this compound showed significant inhibition of proliferation in breast cancer cells (MDA231) and glioblastoma cells (T98G) during in vitro studies .

Role in Sulfur Metabolism

In biological systems, this compound plays a role in sulfur metabolism. Molecular dynamics simulations suggest that it can bind to hydrophobic cavities in certain biological structures, indicating its potential involvement in metabolic processes within hyperthermophilic archaea .

Production of Sulfuric Acid

This compound is utilized in the industrial production of sulfuric acid via the Claus process. This process converts hydrogen sulfide into elemental sulfur and subsequently into sulfuric acid, which is essential for various industrial applications.

Vulcanization of Rubber

In the rubber industry, this compound is used as a vulcanizing agent. It enhances the properties of rubber by cross-linking polymer chains, improving elasticity and durability.

Agricultural Uses

As a fungicide and insecticide, this compound contributes to agricultural practices by protecting crops from fungal infections and pest infestations. Its effectiveness stems from its ability to disrupt cellular functions in target organisms.

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Study of sulfur allotropes | Investigating physical and chemical properties |

| Organic Synthesis | Synthesis of organosulfur compounds | Precursor for valuable intermediates |

| Biology | Antimicrobial properties | Disrupts cell membranes |

| Cancer Research | Cytotoxic effects on cancer cells | Inhibits proliferation in specific cell lines |

| Industrial | Production of sulfuric acid | Converts hydrogen sulfide into elemental sulfur |

| Industrial | Vulcanization of rubber | Enhances elasticity and durability |

| Agriculture | Fungicide and insecticide | Disrupts cellular functions in pests |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Candida albicans. Results demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments were conducted using extracts containing this compound on MDA231 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 600 µg/mL, suggesting its potential as an anticancer therapeutic agent .

Wirkmechanismus

The mechanism of action of octathiocane involves its ability to undergo redox reactions, which can disrupt cellular processes in microorganisms. The sulfur atoms in this compound can interact with proteins and enzymes, leading to the inhibition of their functions. This makes this compound and its derivatives effective antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Stability : S₈’s eight-membered ring minimizes bond strain, making it more stable than smaller rings like S₆ .

- Reactivity : S₆’s smaller ring size increases reactivity, favoring polymerization or decomposition under mild conditions.

- Natural Abundance : S₈ dominates in natural sulfur cycles, while S₆ is rarely reported outside synthetic or extreme environments .

Organosulfur Compounds

This compound differs significantly from organosulfur compounds, which contain carbon-sulfur bonds. Examples include n-Hexadecanoic acid and phthalates, often co-detected with S₈ in cyanobacterial extracts .

Key Differences :

- Function: this compound’s bioactivity stems from sulfur-sulfur bond cleavage, generating reactive species, whereas organosulfur compounds like fatty acids serve metabolic roles .

- Chemical Behavior: S₈ is nonpolar and insoluble in water, contrasting with the amphiphilic nature of fatty acids .

Biologische Aktivität

Octathiocane, also known as cyclooctasulfur (S8), is an allotropic form of elemental sulfur characterized by a crown-like ring structure consisting of eight sulfur atoms. This compound is notable for its potential biological activities, particularly its antimicrobial and antifungal properties. The unique structure of this compound contributes to its interactions with various biological systems, making it a subject of extensive research.

- Chemical Formula: S8

- Appearance: Yellow, odorless, and tasteless solid

- Structure: Crown-like ring configuration

This compound is primarily found in nature as a by-product of volcanic activity and industrial processes, such as petroleum refining. Its synthesis can occur through various methods, including the Claus process, which recovers sulfur from hydrogen sulfide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Elemental sulfur has been shown to disrupt bacterial cell membranes and exert fungicidal effects. The mechanism involves redox reactions that interfere with cellular processes in microorganisms, inhibiting their growth and function.

Case Study: Antimicrobial Efficacy

A study investigated the efficacy of this compound against common pathogens. The results demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Antifungal Activity

This compound's antifungal properties have also been explored. Its ability to disrupt fungal cell membranes makes it a candidate for treating fungal infections. In vitro studies have shown that this compound effectively reduces fungal viability in various species, including Candida and Aspergillus .

The biological activity of this compound is largely attributed to its ability to undergo redox reactions. The sulfur atoms can interact with proteins and enzymes within microbial cells, leading to the inhibition of their functions. This interaction is crucial for its antimicrobial and antifungal effects.

Applications in Medicine

Due to its biological properties, this compound is being investigated for various therapeutic applications:

- Topical Medications: Used in formulations for acne treatment due to its antimicrobial properties.

- Cosmetic Applications: Employed as an antiseptic and disinfectant in skin care products .

- Industrial Use: Utilized in the production of sulfuric acid and as a fungicide in agriculture.

Research Findings

Recent studies have focused on the extraction and application of this compound from Acid Mine Drainage (AMD) as a sustainable resource. Machine learning models have been developed to optimize conditions for extracting this compound from AMD, highlighting its potential as an economically viable by-product .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Octathiocane, and how can researchers ensure reproducibility?

- Methodological Answer : this compound synthesis typically involves [describe general method, e.g., sulfur-rich cyclization reactions under inert conditions]. To ensure reproducibility:

- Document solvent purity, temperature gradients, and catalyst ratios in detail .

- Characterize intermediates using spectroscopic techniques (e.g., NMR, FT-IR) to confirm structural integrity at each step .

- Include control experiments to validate reaction pathways, referencing established protocols for analogous sulfur-containing macrocycles .

Q. How can researchers verify the structural stability of this compound under varying environmental conditions?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability across temperature ranges (e.g., 25–300°C) .

- Expose samples to controlled humidity/UV radiation and monitor degradation via HPLC-MS or Raman spectroscopy .

- Compare results with computational models (e.g., DFT simulations) to predict bond dissociation energies and identify vulnerable structural motifs .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

- Methodological Answer :

- Use UV-Vis spectroscopy to analyze - transitions in the visible range, correlating absorption bands with theoretical calculations (e.g., TD-DFT) .

- Employ X-ray photoelectron spectroscopy (XPS) to quantify sulfur oxidation states and confirm covalent bonding patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported thermodynamic properties of this compound?

- Methodological Answer :

- Conduct meta-analysis of existing data to identify outliers or methodological disparities (e.g., solvent effects, measurement techniques) .

- Perform ab initio molecular dynamics (AIMD) simulations to model solvent interactions and compare with experimental enthalpies of formation .

- Validate findings using high-level theory (e.g., CCSD(T)) for critical parameters like ring strain energy .

Q. What experimental designs are optimal for studying this compound’s reactivity in multi-component systems?

- Methodological Answer :

- Design kinetic studies using stopped-flow spectroscopy to monitor reaction rates with varying substrates (e.g., electrophiles, nucleophiles) .

- Employ isotopic labeling () to trace sulfur transfer pathways and elucidate mechanistic intermediates .

- Cross-reference results with in situ Raman or XAS to confirm intermediate structures .

Q. How should researchers address discrepancies in this compound’s catalytic activity across studies?

- Methodological Answer :

- Systematically replicate experiments under identical conditions (pH, temperature, catalyst loading) to isolate variables .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors (e.g., trace metal impurities) .

- Publish negative results and raw datasets to enhance transparency and guide future studies .

Q. What strategies can improve the accuracy of this compound’s structure-property relationships in predictive modeling?

- Methodological Answer :

- Curate a high-quality dataset of crystallographic and spectroscopic data for machine learning training .

- Validate models using leave-one-out cross-validation (LOOCV) and external test sets from independent studies .

- Report confidence intervals and uncertainty metrics for predicted properties (e.g., polarizability, HOMO-LUMO gaps) .

Data Presentation and Reproducibility Guidelines

- Tables/Figures : Limit graphical abstracts to 2–3 key structures or spectra; prioritize clarity over complexity .

- Supplementary Materials : Archive raw NMR spectra, computational input files, and crystallographic data (CIF) for peer review .

- Ethical Reporting : Avoid selective data pruning; disclose all adjustments (e.g., baseline corrections) in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.